molecular formula C4H10O B122115 2-Methoxypropane CAS No. 598-53-8

2-Methoxypropane

Cat. No. B122115
CAS RN: 598-53-8
M. Wt: 74.12 g/mol
InChI Key: RMGHERXMTMUMMV-UHFFFAOYSA-N
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Description

2-Methoxypropane, also known as Isopropyl methyl ether, is an organic compound with the molecular formula C4H10O . It is a type of ether and is commonly used in laboratories .


Synthesis Analysis

2-Methoxypropane can be synthesized by the elimination of methanol from dimethoxypropane or by the addition of methanol to propyne or allene . The Williamson synthesis process, which undergoes SN2 nucleophilic substitution reaction, can also be used for the preparation of 2-Methoxypropane .


Molecular Structure Analysis

The molecular structure of 2-Methoxypropane consists of 4 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The 2-Methoxypropane molecule contains a total of 14 bonds, including 4 non-H bonds, 1 rotatable bond, and 1 aliphatic ether .


Chemical Reactions Analysis

The chemical shift δ splitting pattern effects for 2-Methoxypropane are confined to a proton spin-spin coupling effects analysed using the n+1 rule for adjacent non-equivalent proton fields .


Physical And Chemical Properties Analysis

2-Methoxypropane has a molecular weight of 74.1216 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Scientific Research Applications

Industrial Applications

2-Methoxypropan-1-ol, a related compound to 2-methoxypropane, is a by-product in the manufacturing process of propylene glycol methyl ether (PGME). It finds its application in various industries, notably in paints, solvents, varnishes, dyes, inks, adhesion agents, and as an ingredient in cleaning formulations and chemical synthesis intermediates. Additionally, it's sometimes present as an impurity in cosmetics, although its use in these products is prohibited (Kilanowicz-Sapota & Klimczak, 2021).

Conformational Analysis in Solution

2-Methoxypropanal, another variant, has been studied for its conformational analysis, including solvent effects and electron correlation. This analysis reveals that the conformer distribution is significantly different from that in a vacuum, which is crucial for understanding its behavior in various solvents. Such studies are vital in the field of organic chemistry, particularly for chiral aldehydes including polar groups (Lecea, Arrieta, & Cossío, 1997).

Synthesis and Chemical Reactions

2-Methoxypropanal has been the subject of research regarding its rotational profiles, predicting these profiles theoretically using ab initio methods. This research helps in understanding the molecular behavior, particularly in reactions involving nucleophilic additions to chiral carbonyl compounds (Frenking, Köhler, & Reetz, 1993). Furthermore, the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel has been explored, demonstrating the production of 2-amino-1-methoxypropane with high selectivity, which is significant in chemical synthesis processes (Bassili & Baiker, 1990).

Applications in Antibiotic Synthesis

The 2-methoxypropan-2-yl group has been used as a hydroxyl protecting group in the synthesis of beta-lactam antibiotics. This application stands out for its convenience, cost-effectiveness, and selectivity in formation, especially considering the sensitivity of the beta-lactam function in the synthesis process (Woo, 1981).

Thermodynamic and Chemical Properties

The thermodynamics of 2-ethyl-2-methoxypropane, related to 2-methoxypropane, have been analyzed, especially its enthalpy of combustion and vaporization. Such studies are crucial in understanding the energy and stability characteristics of these compounds (Rozhnov et al., 1991).

Safety And Hazards

2-Methoxypropane is a flammable liquid and vapor. It may cause respiratory irritation and drowsiness or dizziness . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2)5-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGHERXMTMUMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208534
Record name Ether, isopropyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxypropane

CAS RN

598-53-8
Record name Propane, 2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, isopropyl methyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, isopropyl methyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl methyl ether
Source European Chemicals Agency (ECHA)
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Record name ETHER, ISOPROPYL METHYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
533
Citations
RA Mohammed, U Adamu, U Sani… - Chemical Review and …, 2019 - chemrevlett.com
… Assuming the atmospheric BrO• concentration as 1.08*107 M [1, 3], the 1-fluoro-2-methoxypropane GWPs was computed relative to the CO2 reference information using an eq. 21. The …
Number of citations: 15 www.chemrevlett.com
AM Rozhnov, VV Safronov, SP Verevkin… - The Journal of Chemical …, 1991 - Elsevier
… Equilibrium constants the gas-phase synthesis reaction of 2-ethyl-2-methoxypropane (EMOP… EMOP proceeding from AvapH m for 2-methyl2-methoxypropane (MMOP) with the scheme: …
Number of citations: 21 www.sciencedirect.com
Q Chen, R Gao, X Guan, L Du, G Chen… - Journal of Chemical & …, 2020 - ACS Publications
As one of the most promising alternative refrigerants, 1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFE-356 mmz) is considered to have the potential to be applied in a high temperature …
Number of citations: 4 pubs.acs.org
AR Mohammed, U Adamu, S Gideon, U Sani - Journal of King Saud …, 2020 - Elsevier
… The atmospheric lifetime of 1-fluoro-2-methoxypropane is estimated by assumption that its primary removal from atmosphere occurs through its reaction with oxidants (atmospheric …
Number of citations: 3 www.sciencedirect.com
KR Edvardsen, T Benneche… - The Journal of Organic …, 2000 - ACS Publications
… (Z)-1,3-Dibromo-2-methoxypropene is prepared in 90% yield by dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane with diisopropylamine in dichloromethane. The E-isomer can …
Number of citations: 10 pubs.acs.org
Y Kano - Energies, 2020 - mdpi.com
Thermophysical properties of HFE-356mmz in the vapor phase were measured by means of an acoustic-microwave resonance method. HFE-356mmz, which is 1,1,1,3,3,3-hexafluoro-2-…
Number of citations: 5 www.mdpi.com
MJ Alam, K Kariya, K Yamaguchi, Y Hori… - International Journal of …, 2019 - Elsevier
Hydrofluoroether 1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFE-356mmz) is a promising candidate of low global warming working fluid in high-temperature heat pumps and organic …
Number of citations: 6 www.sciencedirect.com
MA Rufai, U Adamu, S Gideon… - The Journal of Engineering …, 2019 - periodicos.ufv.br
An Insilco study was carried out on the thermochemistry, mechanism and kinetics of the Hydrogen abstraction reaction of 1, 1-difluoro-2-methoxypropane (CH 3 CH (OCH 3) CHF 2) with …
Number of citations: 2 periodicos.ufv.br
A Uzairua, AG Shallangwaa, Y Azehb, S Ubaa… - chemrevlett.com
… Assuming the atmospheric BrO• concentration as 1.08*107 M [1, 3], the 1-fluoro-2-methoxypropane GWPs was computed relative to the CO2 reference information using an eq. 21. The …
Number of citations: 0 www.chemrevlett.com
YS Li, RA Larsen, FO Cox… - Journal of Raman …, 1989 - Wiley Online Library
The Raman spectra of gaseous, liquid and solid 1,1,1,3,3,3‐hexafluoro‐2‐methoxypropane, (CF 3 ) 2 CHOCH 3 , and the corresponding methoxy‐d 3 isotope, (CF 3 ) 2 CHOCD 3 , …

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